molecular formula C6H2F8 B13410109 Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- CAS No. 775-40-6

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro-

Cat. No.: B13410109
CAS No.: 775-40-6
M. Wt: 226.07 g/mol
InChI Key: JSIJIGNXOVSJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is a fluorinated derivative of cyclohexene. This compound is characterized by the presence of eight fluorine atoms attached to the cyclohexene ring, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, including high stability, low reactivity, and resistance to degradation. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclohexene using fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds like sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and separation to obtain the desired product with high purity. Industrial production methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated fluorinated cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated cyclohexanones, fluorinated cyclohexanes, and various substituted fluorinated cyclohexenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: The compound may be explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: Fluorinated cyclohexenes are used in the production of specialty polymers, surfactants, and other industrial chemicals due to their unique properties.

Mechanism of Action

The mechanism of action of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions and biological systems. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: The non-fluorinated parent compound, which is less stable and more reactive compared to its fluorinated derivative.

    Cyclohexane, 1,2,3,4,5,6-hexafluoro-: A similar fluorinated compound with six fluorine atoms, which has different chemical properties and reactivity.

    Cyclohexene, 3,3,4,4,5,5,6,6-octachloro-: A chlorinated analogue with different electronic and steric effects due to the presence of chlorine atoms.

Uniqueness

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is unique due to its high degree of fluorination, which imparts exceptional stability, low reactivity, and resistance to degradation. These properties make it particularly valuable in applications where chemical and thermal stability are crucial, such as in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

775-40-6

Molecular Formula

C6H2F8

Molecular Weight

226.07 g/mol

IUPAC Name

3,3,4,4,5,5,6,6-octafluorocyclohexene

InChI

InChI=1S/C6H2F8/c7-3(8)1-2-4(9,10)6(13,14)5(3,11)12/h1-2H

InChI Key

JSIJIGNXOVSJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C(C1(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.